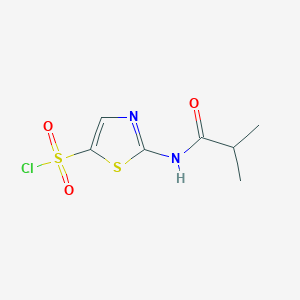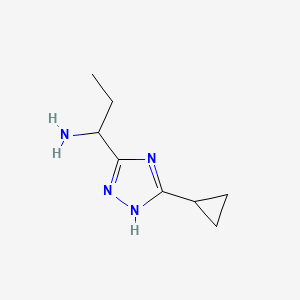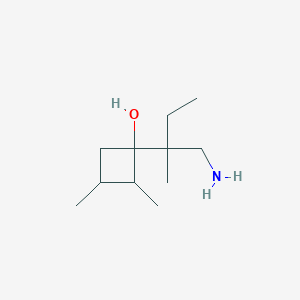![molecular formula C10H12N4O B13184424 3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline](/img/structure/B13184424.png)
3-[2-(1h-1,2,4-Triazol-1-yl)ethoxy]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline is a chemical compound that features a triazole ring attached to an aniline moiety via an ethoxy linker. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring, known for its stability and ability to form hydrogen bonds, makes this compound particularly valuable in drug design and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Ethoxy Linker: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an appropriate leaving group under basic conditions.
Coupling with Aniline: The final step involves coupling the triazole-ethoxy intermediate with aniline. This can be achieved through a nucleophilic aromatic substitution reaction, where the aniline acts as a nucleophile attacking the electrophilic carbon of the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency, employing catalysts to increase yield, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: The triazole ring and aniline moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenated compounds and strong bases or acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the triazole or aniline rings.
科学的研究の応用
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through hydrogen bonding and π-π interactions.
Biology: It is used in the study of enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.
Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and dyes.
作用機序
The mechanism of action of 3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound can participate in π-π stacking interactions with aromatic residues, further stabilizing its binding to the target.
類似化合物との比較
Similar Compounds
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound features a similar triazole ring but with a methoxy group instead of an ethoxy linker.
3-(1H-1,2,4-Triazol-1-yl)aniline: Lacks the ethoxy linker, making it structurally simpler but potentially less versatile in its applications.
Uniqueness
3-[2-(1H-1,2,4-Triazol-1-yl)ethoxy]aniline is unique due to the presence of both the triazole ring and the ethoxy linker, which confer distinct electronic and steric properties. These features enhance its ability to interact with biological targets and make it a valuable scaffold in drug design and other scientific research areas.
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
3-[2-(1,2,4-triazol-1-yl)ethoxy]aniline |
InChI |
InChI=1S/C10H12N4O/c11-9-2-1-3-10(6-9)15-5-4-14-8-12-7-13-14/h1-3,6-8H,4-5,11H2 |
InChIキー |
VMLCXEKPIHQIFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OCCN2C=NC=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)


![1-[3-(Benzyloxy)propyl]-1H-pyrazol-4-amine](/img/structure/B13184391.png)

![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13184404.png)
![1-Bromo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B13184409.png)

![3-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13184422.png)
![1-(1-Ethyl-1H-pyrrol-3-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13184423.png)
